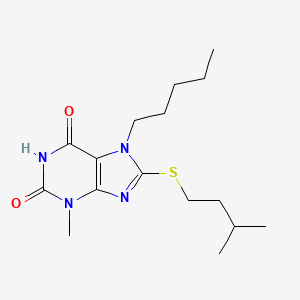

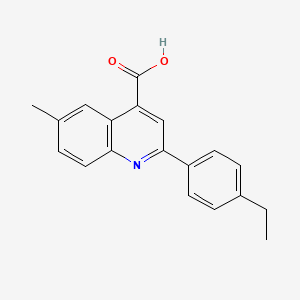

2-(8-((二苄氨基)甲基)-1,3-二甲基-2,6-二氧代-2,3-二氢-1H-嘌呤-7(6H)-基)乙酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl acetate is an organic ester with the molecular formula CH3C(O)OCH2C6H5 . It is formed by the condensation of benzyl alcohol and acetic acid . Similar to most other esters, it possesses a sweet and pleasant aroma, owing to which, it finds applications in personal hygiene and health care products .

Synthesis Analysis

Benzyl acetate can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .

Molecular Structure Analysis

The molecular structure of benzyl acetate can be viewed using Java or Javascript . It consists of a benzyl group, C6H5CH2, attached to an acetate functional group, COOCH3 .

Chemical Reactions Analysis

Esters, like benzyl acetate, can undergo various reactions such as hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .

Physical And Chemical Properties Analysis

Benzyl acetate is a colorless liquid with a floral odor . It has a density of 1

科学研究应用

- Application : Benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate undergoes plasmon-driven dehydrogenation of its aromatic methyl group under ambient conditions. The resulting benzyl radical serves as a precursor for various reactions .

- Application : Researchers have explored various synthetic methods for benzyl acetate. These include using different catalysts such as strong acid cation exchange resin, palladium, benzyl trialkylammonium, polyaniline, and Sb-Pd-TiO2 .

- Application : It finds use in pharmaceuticals, fragrances, and food industries. Additionally, benzyl alcohol serves as a substrate for synthesizing esters, which are essential building blocks for various chemicals .

Plasmon-Mediated Dehydrogenation

Synthetic Methods

Bacteriostatic and Antiseptic Properties

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate involves the reaction of 2,6-dioxopurine with dibenzylamine, followed by the reaction of the resulting compound with benzyl bromoacetate.", "Starting Materials": [ "2,6-dioxopurine", "dibenzylamine", "benzyl bromoacetate" ], "Reaction": [ "Step 1: 2,6-dioxopurine is reacted with dibenzylamine in the presence of a suitable solvent and a catalyst to form 8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-one.", "Step 2: The resulting compound from step 1 is then reacted with benzyl bromoacetate in the presence of a suitable solvent and a base to form benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate." ] } | |

CAS 编号 |

868213-84-7 |

产品名称 |

benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate |

分子式 |

C31H31N5O4 |

分子量 |

537.62 |

IUPAC 名称 |

benzyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |

InChI |

InChI=1S/C31H31N5O4/c1-33-29-28(30(38)34(2)31(33)39)36(21-27(37)40-22-25-16-10-5-11-17-25)26(32-29)20-35(18-23-12-6-3-7-13-23)19-24-14-8-4-9-15-24/h3-17H,18-22H2,1-2H3 |

InChI 键 |

RGYCPTBCDRYYJV-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2596611.png)

![1-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2596613.png)

![2-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2596615.png)

![(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2596620.png)

![N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2596624.png)

![(4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B2596627.png)